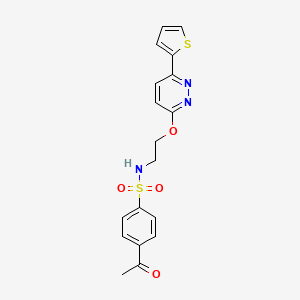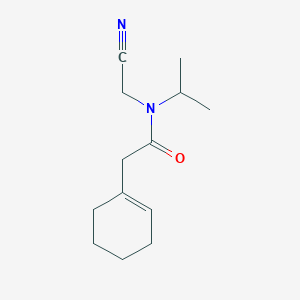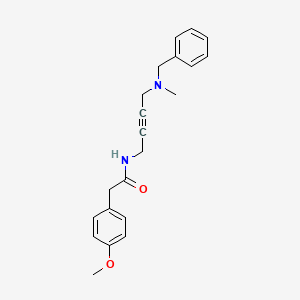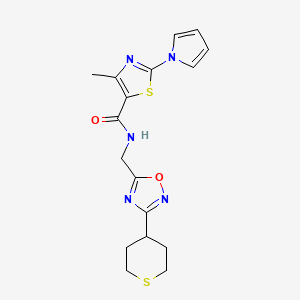![molecular formula C20H20N2O4 B2833766 3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]benzenecarboxamide CAS No. 866050-76-2](/img/structure/B2833766.png)
3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]benzenecarboxamide
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxy group, a carboxamide group, and a quinoline group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of a compound can greatly influence its properties and reactivity. This compound’s structure includes a quinoline group, which is a type of heterocyclic aromatic compound. This could potentially make the compound more stable and less reactive. The methoxy and carboxamide groups could also influence the compound’s polarity and solubility .Physical And Chemical Properties Analysis
Some general properties can be inferred from the compound’s structure. For example, the presence of multiple polar groups suggests that the compound would likely be soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the exact arrangement of its atoms and the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been explored in nucleophilic reactions, revealing insights into its reactivity with various reagents, including hydroxide ion, methanol, and ethanol. These studies provide a foundation for understanding its potential applications in chemical synthesis and drug design (Hamby & Bauer, 1987).
Potential in Pharmaceutical Research
- Research on quinoxaline derivatives, closely related to this compound, has highlighted their potential in developing new pharmaceutical agents. For instance, their use in asymmetric hydrogenation of functionalized alkenes for chiral pharmaceutical ingredients shows promise (Imamoto et al., 2012).
- Additionally, specific quinoxaline derivatives have been synthesized with potential antitumor properties, indicating a possible area for further exploration (Nasr, Abbasi, & Nabih, 1974).
Antimicrobial Activity
- Some quinoxaline derivatives have demonstrated antimicrobial activity, suggesting that our compound of interest may hold potential in this area. This is particularly relevant for compounds with specific substituents on the quinoxaline nucleus (Mohsen et al., 2014).
Potential in Antituberculosis Therapy
- Quinoxaline-2-carboxylate 1,4-dioxide derivatives have shown significant activity against Mycobacterium tuberculosis, indicating the potential of similar compounds in antituberculosis therapy (Jaso et al., 2005).
Crystallographic Studies for Drug Development
- The crystallographic analysis of similar compounds has provided valuable insights for developing new hypertension remedies and other drugs, indicating a pathway for future research with our compound (Shishkina et al., 2018).
Mechanism of Action
properties
IUPAC Name |
3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12-7-16-14(11-25-2)9-19(23)21-18(16)10-17(12)22-20(24)13-5-4-6-15(8-13)26-3/h4-10H,11H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBDWNIUUISOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)OC)NC(=O)C=C2COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326070 | |
| Record name | 3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679217 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]benzenecarboxamide | |
CAS RN |
866050-76-2 | |
| Record name | 3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(m-tolyl)propanamide](/img/structure/B2833685.png)
![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2833687.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(pyridin-3-yl)acetamide](/img/structure/B2833692.png)



![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2833697.png)

![4-{[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarbonitrile](/img/structure/B2833700.png)

![5-amino-2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-5-oxopentanoic acid](/img/structure/B2833705.png)
![N6-(2,4-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2833706.png)